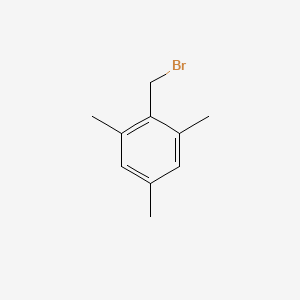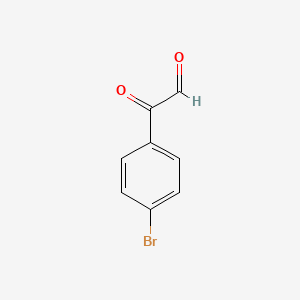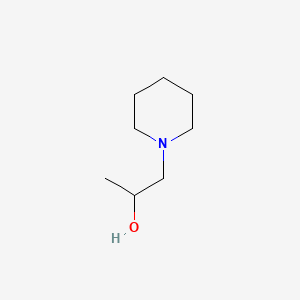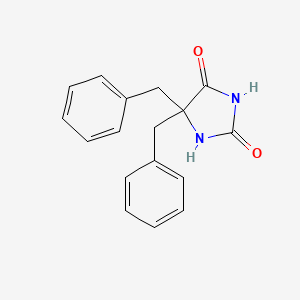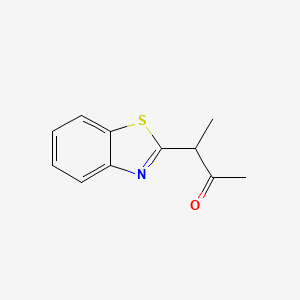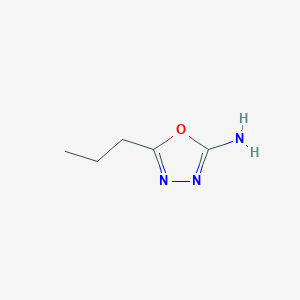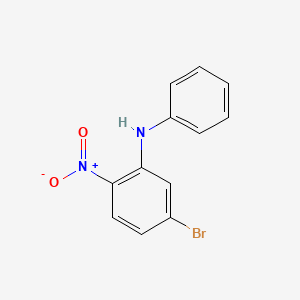
5-Bromo-2-nitro-n-phenylaniline
概要
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes including nitration, chlorination, alkylation, reduction, and substitution, optimized for high yield and purity. For example, an improved synthesis route for a structurally similar compound was developed, highlighting the importance of optimizing each step for efficiency and product quality (Wang et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-2-nitro-N-phenylaniline has been extensively studied using techniques like X-ray diffraction. These studies provide insights into the intramolecular and intermolecular interactions that influence the compound's stability and reactivity. For instance, the supramolecular structures of isomeric compounds were contrasted to understand how different substituents affect molecular arrangement and hydrogen bonding patterns (Gomes et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds like 5-Bromo-2-nitro-N-phenylaniline often explore their reactivity towards nucleophiles, electrophiles, and their potential in forming complex structures. The synthesis and characterization of related compounds reveal insights into their reactivity and potential applications in developing new materials or as intermediates in organic synthesis. For example, the synthesis of a key intermediate in PI3K/mTOR inhibitors showcases the compound's role in pharmaceutical research (Lei et al., 2015).
科学的研究の応用
Synthesis and Antimicrobial Activity
A series of novel 5-(nitro/bromo)-styryl-2-benzimidazoles, synthesized through condensation of 5-(nitro/bromo)-o-phenylenediamine with trans-cinnamic acids, exhibited promising in vitro anti-tubercular and anti-microbial activities. Compounds showed effectiveness against a range of microorganisms, with several emerging as lead molecules due to their excellent activities (Shingalapur, Hosamani, & Keri, 2009).
Molecular Structure Studies
The supramolecular structures of isomeric 5-bromo-3-nitrosalicylaldehyde phenylhydrazone were explored, revealing unique intramolecular hydrogen bonding and three-dimensional frameworks formed through a combination of weak interactions. These studies provide insights into the structural properties of such compounds (Gomes, Low, & Wardell, 2013).
Reactivity with Nucleophiles
Research on the reactivity of various substituted 5-bromo-2-nitro-3-R-thiophens with nucleophiles in methanol showed unexpected alkyl activation. This indicates a deviation from the usual electron-releasing behavior of alkyl groups, contributing to a better understanding of their chemical behavior (Consiglio et al., 1982).
Pharmacological Applications
While not directly related to 5-Bromo-2-nitro-n-phenylaniline, the synthesis of phenothiazines, known for their wide spectrum of pharmacological activities, involved related compounds like 5-bromo/3,4dimethyl-2-formamido-2'-nitrodiphenylsulfides. This research contributes to the development of new medicinal agents (Sharma et al., 2002).
特性
IUPAC Name |
5-bromo-2-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYRBUVRDFHDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285906 | |
| Record name | 5-bromo-2-nitro-n-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-nitro-n-phenylaniline | |
CAS RN |
6311-47-3 | |
| Record name | 6311-47-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2-nitro-n-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)
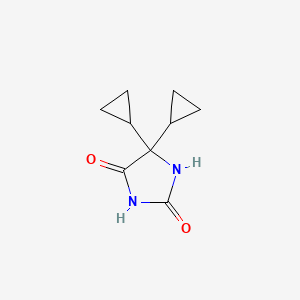
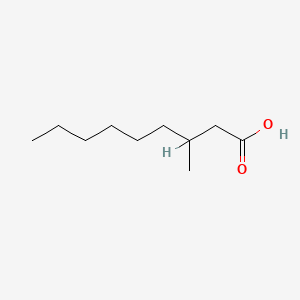
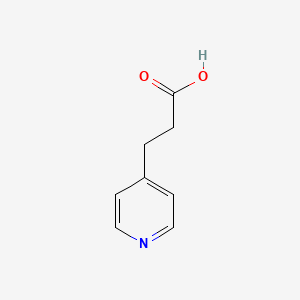
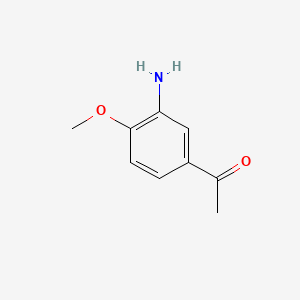
![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)
